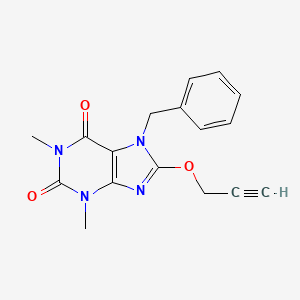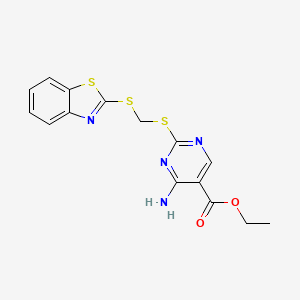![molecular formula C17H17N3O2 B11571039 (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11571039.png)
(5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’ve mentioned is an intriguing molecule with a complex structure. Let’s break it down:
Chemical Name: (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
IUPAC Name: 3-ethyl-5-[(1-prop-2-en-1-yl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
This compound combines an imidazolidine ring with an indole moiety, making it a fascinating target for research and applications.
準備方法
Synthetic Routes:: The title compound can be synthesized through N-alkylation of methyl indole-5-carboxylate with propargyl bromide. The reaction occurs in toluene with 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected during this process, and no noticeable alkyne/allene rearrangement occurs .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a starting point for large-scale synthesis.
化学反応の分析
Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid may convert functional groups.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions may occur at the imidazolidine or indole nitrogen.
Major Products:: The products formed from these reactions will vary based on the specific reaction conditions. Detailed studies are needed to identify major products.
科学的研究の応用
Chemistry:: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine::Antibacterial: Investigate its antibacterial properties.
Antitumor: Explore its potential as an anticancer agent.
Anti-inflammatory: Study its effects on inflammation pathways.
Pharmaceuticals: Evaluate its role in drug development.
Materials Science: Investigate its use in novel materials.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
類似化合物との比較
While I don’t have direct access to a list of similar compounds, researchers can compare this compound with related structures, highlighting its unique features.
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
(5E)-3-ethyl-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H17N3O2/c1-3-9-19-11-12(13-7-5-6-8-15(13)19)10-14-16(21)20(4-2)17(22)18-14/h3,5-8,10-11H,1,4,9H2,2H3,(H,18,22)/b14-10+ |
InChIキー |
IAGSYVMVZCVKJZ-GXDHUFHOSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC=C)/NC1=O |
正規SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azepan-1-yl[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11570958.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11570965.png)
![N-(2-chloropyridin-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570971.png)


![1-(3-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570997.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571002.png)
![3-{(Z)-[2-(2-furyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11571005.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11571012.png)
![6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571020.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571023.png)
![5-(2,3-dichlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11571031.png)
![6-(4-Fluorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571036.png)
